molecular formula C25H28N2O B286529 N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide

Cat. No. B286529
M. Wt: 372.5 g/mol
InChI Key: WJKGRJHFJWPCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases such as inflammation, cancer, and autoimmune disorders. This drug has gained significant attention due to its potential therapeutic applications and has been extensively studied in the scientific community.

Mechanism of Action

The mechanism of action of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide involves the inhibition of a specific protein known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of immune cells and the production of inflammatory cytokines. By inhibiting BTK, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can reduce inflammation and prevent the activation of immune cells, thereby providing therapeutic benefits in various diseases.
Biochemical and Physiological Effects
N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has been shown to have several biochemical and physiological effects. Studies have shown that this drug can reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can also inhibit the activation of immune cells such as B cells and T cells. These effects contribute to the anti-inflammatory and immunosuppressive properties of this drug.

Advantages and Limitations for Lab Experiments

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has several advantages for lab experiments. This drug is highly selective for BTK and has minimal off-target effects, making it a valuable tool for studying the role of BTK in various diseases. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has good bioavailability and pharmacokinetic properties, which allows for accurate dosing and administration in animal models.
However, there are also limitations to the use of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide in lab experiments. This drug is highly potent and can cause toxicity at high doses, which can limit its use in certain studies. In addition, the cost of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can be prohibitive for some research projects.

Future Directions

There are several future directions for the study of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide. One area of research is the potential use of this drug in combination with other therapies for the treatment of cancer and autoimmune disorders. Another area of research is the development of new BTK inhibitors with improved pharmacokinetic and safety profiles. Furthermore, the role of BTK in various diseases is still not fully understood, and further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide.
Conclusion
N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide is a promising drug with potential therapeutic applications in various diseases. This drug has been extensively studied for its anti-inflammatory and immunosuppressive properties, and its mechanism of action involves the inhibition of BTK. While there are limitations to the use of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide in lab experiments, this drug remains a valuable tool for studying the role of BTK in various diseases. Future research will continue to explore the potential of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide and other BTK inhibitors for the treatment of inflammation, cancer, and autoimmune disorders.

Synthesis Methods

The synthesis of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide involves several steps, including the reaction of 2-bromo-1,1'-biphenyl with sodium hydride to form 2-lithio-1,1'-biphenyl, followed by reaction with N-benzyl-N-methylprop-2-yn-1-amine to form 2-(prop-2-yn-1-yl)-1,1'-biphenyl. This intermediate is then reacted with N-methyl-N-(4-pentyn-1-yl)benzylamine to form the final product, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide.

Scientific Research Applications

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has been extensively studied for its potential therapeutic applications. Studies have shown that this drug has anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has shown promising results in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis. Furthermore, this drug has also been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis.

properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C25H28N2O/c1-27(20-22-9-4-2-5-10-22)18-8-17-26-25(28)19-21-13-15-24(16-14-21)23-11-6-3-7-12-23/h2-7,9-16H,8,17-20H2,1H3,(H,26,28)

InChI Key

WJKGRJHFJWPCIU-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CN(CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.